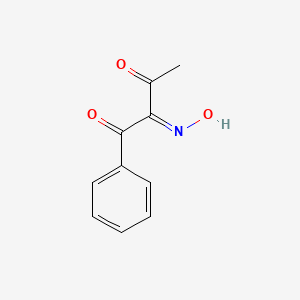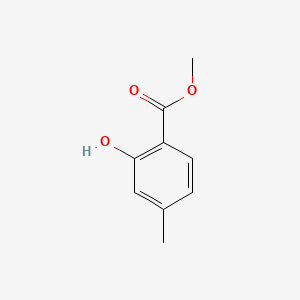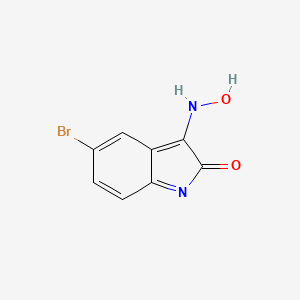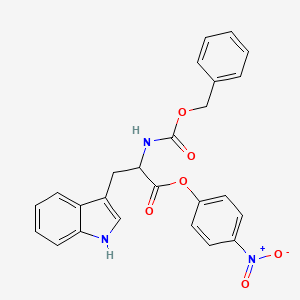
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate
Overview
Description
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate is a complex organic compound that combines the structural elements of 4-nitrophenol, benzyloxycarbonyl, and L-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate typically involves the protection of the amino group of L-tryptophan with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected amino acid with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between the carboxyl group of L-tryptophan and the hydroxyl group of 4-nitrophenol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis and esterification reactions are applicable. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as the use of automated peptide synthesizers to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan.
Reduction: The nitro group of 4-nitrophenol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenolysis conditions to yield the free amino acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Hydrogen gas with a palladium catalyst for hydrogenolysis.
Major Products Formed
Hydrolysis: 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan.
Reduction: 4-aminophenyl N-(benzyloxycarbonyl)-L-tryptophanate.
Substitution: L-tryptophan and 4-nitrophenol.
Scientific Research Applications
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and peptide coupling reactions.
Biology: Employed in enzyme kinetics studies to investigate the activity of esterases and proteases.
Medicine: Potential use in drug development as a prodrug that can be activated by enzymatic hydrolysis.
Industry: Utilized in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate involves its hydrolysis by esterases or proteases, leading to the release of 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan. The released 4-nitrophenol can be further reduced to 4-aminophenol, which has various biological activities. The benzyloxycarbonyl group serves as a protective group that can be removed under specific conditions to yield the active amino acid .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl N-(benzyloxycarbonyl)-L-phenylalaninate: Similar structure but with phenylalanine instead of tryptophan.
4-Nitrophenyl N-(benzyloxycarbonyl)-L-alaninate: Similar structure but with alanine instead of tryptophan.
4-Nitrophenyl N-(benzyloxycarbonyl)-L-valinate: Similar structure but with valine instead of tryptophan.
Uniqueness
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate is unique due to the presence of the indole ring in the tryptophan moiety, which imparts distinct chemical and biological properties. The indole ring can participate in various non-covalent interactions, making this compound particularly useful in studies of protein-ligand interactions and enzyme kinetics.
Properties
IUPAC Name |
(4-nitrophenyl) 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c29-24(34-20-12-10-19(11-13-20)28(31)32)23(14-18-15-26-22-9-5-4-8-21(18)22)27-25(30)33-16-17-6-2-1-3-7-17/h1-13,15,23,26H,14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAOGDOJXOYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937177 | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16624-64-9 | |
| Record name | 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


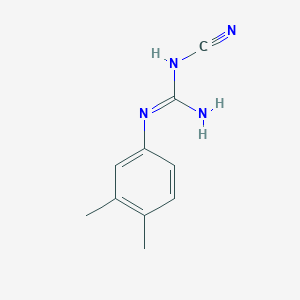
![2-{[(2-Phenylethyl)amino]methyl}phenol](/img/structure/B7772417.png)
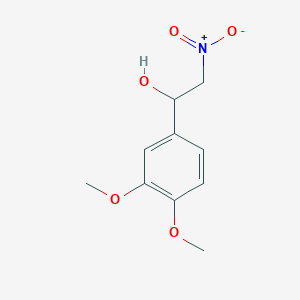

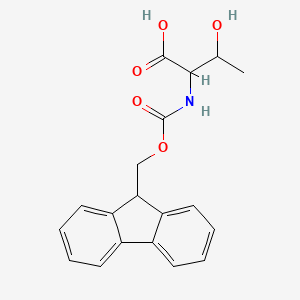


![4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine](/img/structure/B7772446.png)


![8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7772474.png)
